molecular formula C10H10F2O B14046651 Cyclopropyl(2,3-difluorophenyl)methanol

Cyclopropyl(2,3-difluorophenyl)methanol

Cat. No.: B14046651
M. Wt: 184.18 g/mol
InChI Key: YBQPQMIWUJVVKA-UHFFFAOYSA-N
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Description

Cyclopropyl(2,3-difluorophenyl)methanol is an organic compound with the molecular formula C10H10F2O. It is characterized by the presence of a cyclopropyl group attached to a 2,3-difluorophenyl ring, with a methanol group (-CH2OH) attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,3-difluorophenyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl derivative. One common method involves the reaction of 2,3-difluorobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(2,3-difluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropyl(2,3-difluorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl(2,3-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

  • Cyclopropyl(3,4-difluorophenyl)methanol
  • Cyclopropyl(2,4-difluorophenyl)methanol
  • Cyclopropyl(2,3-dichlorophenyl)methanol

Comparison: Cyclopropyl(2,3-difluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

cyclopropyl-(2,3-difluorophenyl)methanol

InChI

InChI=1S/C10H10F2O/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2

InChI Key

YBQPQMIWUJVVKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C(=CC=C2)F)F)O

Origin of Product

United States

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